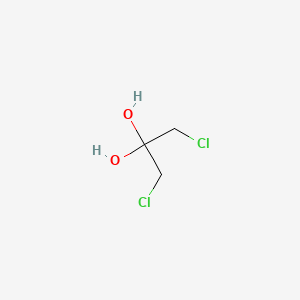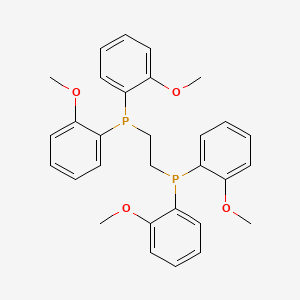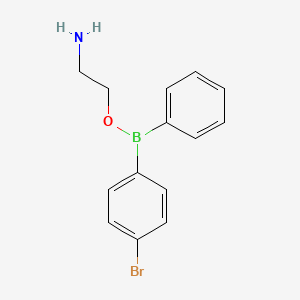![molecular formula C10H14O B14423361 5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 84397-95-5](/img/structure/B14423361.png)
5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethenylbicyclo[221]heptane-2-carbaldehyde is an organic compound with a unique bicyclic structure It is characterized by the presence of an ethenyl group and a carbaldehyde group attached to a bicyclo[221]heptane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of cyclopentadiene with acrolein under controlled conditions to form the desired bicyclic structure. The reaction is usually carried out at elevated temperatures to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like distillation and recrystallization are used to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethenyl group can undergo electrophilic addition reactions with halogens or hydrogen halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 5-Ethenylbicyclo[2.2.1]heptane-2-carboxylic acid.
Reduction: 5-Ethenylbicyclo[2.2.1]heptane-2-methanol.
Substitution: 5-Haloethenylbicyclo[2.2.1]heptane-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique bicyclic structure makes it useful in the development of novel polymers and materials with specific mechanical and thermal properties.
Catalysis: It can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various chemical reactions.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde depends on its specific application. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, to exert their effects. The exact molecular pathways involved can vary based on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Norbornene-2-carboxaldehyde: Similar bicyclic structure but lacks the ethenyl group.
2-Vinylbicyclo[2.2.1]heptane: Similar structure with a vinyl group but no aldehyde functionality.
2,5-Diazabicyclo[2.2.1]heptane: Contains nitrogen atoms in the bicyclic framework, differing significantly in chemical properties.
Uniqueness
5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the presence of both an ethenyl group and a carbaldehyde group on the bicyclic framework. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
84397-95-5 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
5-ethenylbicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-2-7-3-9-4-8(7)5-10(9)6-11/h2,6-10H,1,3-5H2 |
InChI-Schlüssel |
QURXIZMYAHDRTK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CC2CC1CC2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14423286.png)
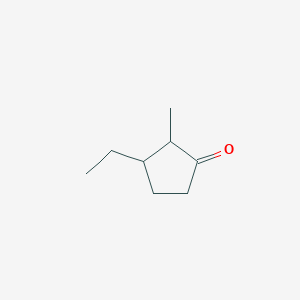
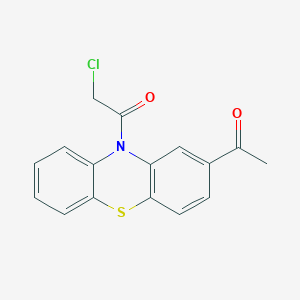
![N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline](/img/structure/B14423302.png)
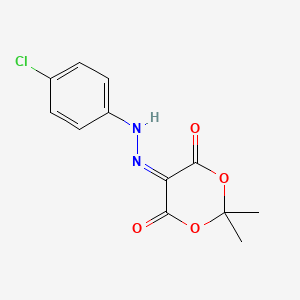
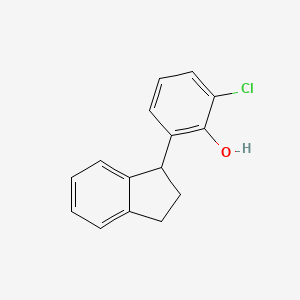

![4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14423337.png)


